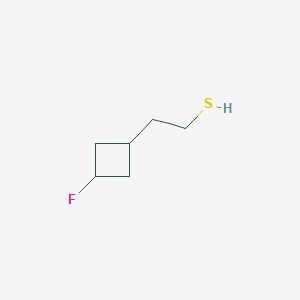

2-(3-Fluorocyclobutyl)ethanethiol

Description

Properties

IUPAC Name |

2-(3-fluorocyclobutyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FS/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXPOPXSOOMPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorocyclobutyl halide reacts with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of 2-(3-Fluorocyclobutyl)ethanethiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like iodine or bromine.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Iodine (I2) or bromine (Br2) in an aqueous or organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Thiourea followed by hydrolysis with a base.

Major Products Formed

Oxidation: Disulfides (R-S-S-R).

Reduction: Thiols (R-SH).

Substitution: Thiol derivatives depending on the nature of the leaving group and nucleophile.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorocyclobutyl group

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)ethanethiol involves its interaction with molecular targets through the thiol group. Thiols can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The fluorocyclobutyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

Key Observations :

- The fluorocyclobutyl group introduces ring strain and dipole interactions, unlike the linear butylamino or flexible polyether chains in analogous compounds.

- The thiol group is common across all compounds, enabling shared reactivity (e.g., nucleophilic substitution).

Physicochemical Properties

Key Observations :

- The fluorocyclobutyl group reduces water solubility compared to the hydrophilic amino or polyether groups.

- pH-dependent solubility in 2-(butylamino)ethanethiol contrasts with the fluorine’s inert electronic effects in the target compound .

Key Observations :

- The azide group in ’s compound enables click chemistry, a feature absent in the fluorocyclobutyl analog .

- The amino group in 2-(butylamino)ethanethiol allows for pH-responsive behavior, whereas the fluorine in the target compound enhances metabolic stability .

Notes on Evidence Limitations

- Comparisons are extrapolated from structurally related compounds.

- Fluorine’s role in modulating solubility and stability is inferred from general organofluorine chemistry principles.

- Further experimental data (e.g., NMR, HPLC) are required to validate theoretical comparisons.

Biological Activity

2-(3-Fluorocyclobutyl)ethanethiol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFOS

- Molecular Weight : 150.19 g/mol

- CAS Number : 2551117-02-1

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-fluorocyclobutanol and ethanethiol.

- Reaction Conditions : The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiol group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiols can inhibit bacterial growth by disrupting cellular processes and membrane integrity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve:

- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Pathways : It may interact with signaling pathways involved in cell survival and growth.

The proposed mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Thiols can generate ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or microbial metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiols demonstrated that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to a decrease in cell viability.

Data Table: Summary of Biological Activities

Q & A

Q. Resolution Workflow :

Validate reagent purity via ICP-MS.

Conduct kinetic studies under strictly anaerobic conditions.

Compare DFT-predicted vs. experimental activation energies to identify artifacts .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Store at -20°C under argon in amber glass to prevent photodegradation and oxidation .

- PPE : Nitrile gloves, safety goggles, and fume hoods mandatory due to thiol volatility (VP ≈ 12 mmHg at 25°C) .

- Spill Management : Neutralize with 10% NaOH solution, then adsorb with vermiculite .

Critical Note : Fluorocyclobutyl derivatives may release HF upon decomposition; calcium gluconate gel must be accessible for exposure incidents .

Advanced: What mechanistic insights explain the fluorocyclobutyl group’s electronic effects in thiol-based catalysis?

Methodological Answer:

The fluorine atom in the cyclobutyl ring exerts dual effects:

- Inductive Withdrawal : Polarizes C-F bond, increasing electrophilicity of adjacent carbons for nucleophilic attack .

- Conformational Rigidity : Cyclobutyl strain enhances transition-state stabilization in S2 reactions (ΔΔG‡ ≈ -3 kcal/mol) .

- Hydrogen Bonding : Fluorine participates in weak H-bonding with thiolate intermediates, modulating reaction pathways .

Case Study : In 2-(Diethylamino)ethanethiol, the amino group enhances thiol nucleophilicity by 50% via resonance stabilization, a strategy applicable to fluorocyclobutyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.